2,4,6-Tribromophenol-1,2,3,4,5,6-13C6

stable isotope dilution analysis bromophenol quantitation seafood flavor analysis

This 13C6-labeled 2,4,6-tribromophenol (≥98% purity, >99 atom% 13C) is the definitive internal standard for stable isotope dilution mass spectrometry. The uniform +6 Da mass shift and complete co-elution with native 2,4,6-TBP correct for matrix effects, extraction losses, and ionization variability—performance unattainable with unlabeled or deuterated analogs. Validated for seafood authentication (0.05 ng/g detection), human plasma biomonitoring, environmental fate tracking, and RoHS flame retardant compliance testing. Choose when analytical precision is non-negotiable.

Molecular Formula C6H3Br3O
Molecular Weight 336.755
CAS No. 1097192-97-6
Cat. No. B568895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
CAS1097192-97-6
Synonyms1,3,5-Tribromo-2-hydroxybenzene;  2,4,6-Tribromophenol-13C6;  Bromkal Pur 3-13C6;  Bromol-13C6;  Flammex 3BP-13C6;  NSC 2136-13C6;  PH 73-13C6
Molecular FormulaC6H3Br3O
Molecular Weight336.755
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)Br
InChIInChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyBSWWXRFVMJHFBN-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromophenol-13C6 (CAS 1097192-97-6): Stable Isotope-Labeled Internal Standard for Quantitative Bromophenol Analysis


2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 (CAS 1097192-97-6) is a uniformly 13C6-labeled stable isotope analog of 2,4,6-tribromophenol (2,4,6-TBP; unlabeled CAS 118-79-6), a halogenated phenolic compound with a molecular formula of 13C6H3Br3O and an average mass of 336.755 Da . The compound features complete substitution of all six ring carbons with carbon-13 (>99 atom% isotopic purity) , producing a +6 Da mass shift relative to the unlabeled analyte while preserving identical physicochemical and chromatographic behavior. This isotopic labeling enables its primary application as an internal standard in stable isotope dilution mass spectrometry (SID-MS) for the accurate quantitation of 2,4,6-TBP in environmental, biological, and food matrices [1].

Why Generic 2,4,6-Tribromophenol or Alternative Internal Standards Cannot Substitute for 13C6-TBP in Quantitative MS


Analytical methods requiring high-accuracy quantitation of 2,4,6-tribromophenol cannot simply substitute the 13C6-labeled internal standard with unlabeled 2,4,6-TBP or structurally distinct alternative internal standards. Unlabeled 2,4,6-TBP is chromatographically indistinguishable from the target analyte and contributes directly to the analyte signal, rendering accurate quantitation impossible without a labeled analog. Alternative internal standards such as pentabromophenol or tetrabromo-o-cresol, while occasionally employed [1], fail to correct for analyte-specific matrix effects, extraction efficiency variations, and ionization suppression or enhancement during LC-MS or GC-MS analysis [2]. Furthermore, deuterated internal standards—a common cost-saving alternative—exhibit deuterium-hydrogen exchange under certain sample preparation conditions and demonstrate chromatographic retention time shifts due to isotopic effects, compromising co-elution with the native analyte . Only a 13C-labeled analog matching the exact molecular structure of 2,4,6-TBP ensures complete co-elution, identical extraction recovery, and equivalent ionization response across the entire analytical workflow.

Quantitative Differentiation Evidence: 13C6-2,4,6-Tribromophenol Versus Closest Analogs and Alternative Quantitation Approaches


LOQ Achieved with 13C6-TBP Internal Standard Versus Non-Isotope Dilution Methods for Bromophenol Quantitation in Seafood

The addition of 13C6-2,4,6-tribromophenol as a stable isotope internal standard enabled accurate quantitation of 2,4,6-TBP in fish flesh down to a limit of quantification (LOQ) of 0.05 ng/g [1]. In contrast, standard addition methods without isotopically labeled internal standards or methods employing external calibration typically report LOQs in the range of 0.5-5 ng/g for similar bromophenol analytes in complex biological matrices, representing a 10- to 100-fold reduction in sensitivity [1]. The method using 13C6-TBP internal standard also demonstrated excellent linearity over 0.5-50 ng/g with acceptable precision and repeatability [1].

stable isotope dilution analysis bromophenol quantitation seafood flavor analysis

Method Recovery Precision: 13C6-TBP Isotope Dilution Versus Alternative Non-Isotopic Internal Standards

When 13C6-labeled bromophenol internal standards are employed in stable isotope dilution analysis, the recovery of analytes relative to the internal standard inherently approaches 100% due to identical physicochemical behavior throughout the entire analytical workflow [1]. In contrast, a validated method for 2,4,6-tribromophenol in human plasma using structurally distinct internal standards—tetrabromo-o-cresol and chlorotribromobisphenol-A—reported relative recovery values ranging from 93% to 107% [2], with absolute recoveries from 51% to 85% and method repeatability of 4-30% RSD [2]. The broader recovery range and higher RSD observed with non-isotopic internal standards reflect incomplete compensation for matrix effects and differential extraction efficiency across sample types.

flame retardant analysis human plasma biomonitoring isotope dilution precision

13C-Labeled Internal Standard: Chromatographic Co-Elution Fidelity Versus Deuterated Internal Standards

13C-labeled internal standards, including 13C6-2,4,6-tribromophenol, elute at the same retention time as the native analyte due to the minimal isotopic effect of 13C substitution on chromatographic behavior [1]. In contrast, deuterium-labeled internal standards exhibit chromatographic retention time shifts (isotope effect) that can lead to differential matrix effects and ionization conditions at the MS source, particularly in LC-MS applications [1]. Additionally, deuterium labels positioned adjacent to exchangeable protons or under certain pH and temperature conditions are susceptible to hydrogen-deuterium back-exchange, which compromises quantitative accuracy . 13C and 15N labels are not subject to exchange and maintain isotopic integrity throughout sample preparation and analysis .

LC-MS/MS isotope effect internal standard selection

Isotopic Purity Specification: 13C6-2,4,6-Tribromophenol Versus Alternative Labeling Approaches

Commercially available 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is supplied with chemical purity of 98% and isotopic enrichment of 99 atom% 13C . Mass spectrometric and NMR analyses of 13C6-2,4,6-TBP confirm that both chemical and isotopic purities are better than 99% [1]. This high isotopic enrichment ensures minimal native (unlabeled) 2,4,6-TBP contamination in the internal standard stock, which would otherwise contribute to background signal and compromise LOQ in trace-level quantitation. Uniform 13C6 labeling (all six ring carbons) provides a +6 Da mass shift, yielding clean baseline separation from the native analyte M0 ion cluster in MS spectra, unlike partial labeling or single-site 13C substitution which produces overlapping isotopic envelopes .

isotopic purity certified reference material stable isotope labeling

Research and Industrial Application Scenarios for 13C6-2,4,6-Tribromophenol Based on Quantified Performance Evidence


Accurate Quantitation of Bromophenol Flavor Compounds in Seafood at Sub-Part-Per-Billion Concentrations

13C6-2,4,6-tribromophenol enables the quantitation of 2,4,6-TBP in fish and crustacean tissues down to 0.05 ng/g, a concentration range critical for assessing marine flavor compound contribution and distinguishing wild-caught from aquacultured seafood [1]. The method using 13C6-TBP internal standard achieves acceptable precision and excellent linearity across 0.5-50 ng/g, the typical sensory-relevant concentration range in seafood [1]. This application is directly enabled by the +6 Da mass shift and complete co-elution with the native analyte, which are not achievable with unlabeled TBP or deuterated analogs.

Biomonitoring of Brominated Flame Retardant Exposure in Human Plasma with Enhanced Precision

Quantitation of 2,4,6-tribromophenol as a brominated flame retardant biomarker in human plasma requires internal standardization that fully compensates for variable lipid matrix effects and SPE recovery losses. While methods using non-isotopic internal standards (tetrabromo-o-cresol, chlorotribromobisphenol-A) yield relative recoveries of 93-107% and repeatability of 4-30% RSD [2], isotope dilution with 13C6-TBP provides inherently narrower recovery distribution and lower variability [1]. This improved precision is essential for population-level biomonitoring studies and occupational exposure assessments where small concentration differences carry toxicological significance.

Environmental Fate and Transformation Studies of 2,4,6-Tribromophenol in Soil, Water, and Sediment Systems

13C6-2,4,6-tribromophenol serves as both an internal standard for native TBP quantitation and as a tracer compound for tracking environmental transformation pathways . The uniform 13C6 labeling enables distinction from naturally occurring 12C-TBP in complex environmental matrices while maintaining identical chemical reactivity and environmental partitioning behavior . The 99 atom% isotopic purity ensures minimal native TBP background, permitting accurate mass balance calculations in degradation and metabolism studies that cannot be performed with unlabeled material.

Regulatory Compliance Testing for Brominated Flame Retardants in Resin-Containing Products

Under RoHS and similar regulatory frameworks, accurate determination of brominated flame retardant content in exported electronic products requires validated quantitative methods. The use of 13C6-TBP as an internal standard in mass spectrometry-based compliance testing enables precise quantitation of 2,4,6-TBP content in resin matrices [3]. The isotopic internal standard corrects for thermal decomposition variability and matrix-dependent ionization efficiency, conditions that unlabeled TBP or alternative internal standards cannot adequately compensate for, thereby ensuring defensible regulatory reporting and reducing false compliance determinations [3].

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